7-Methoxy-2-methylquinolin-4-ol is an organic compound classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound. Its molecular formula is , and it is recognized for its potential biological activities, including antimicrobial and anticancer properties. The compound is also noted for its use as a building block in the synthesis of more complex organic molecules and materials.
The compound is cataloged under several identifiers, including the Chemical Abstracts Service number 58596-43-3 and 103624-90-4. It has been studied extensively in various scientific contexts, particularly in chemistry and pharmacology. The International Union of Pure and Applied Chemistry name for this compound is 7-methoxy-2-methyl-1H-quinolin-4-one, reflecting its structural characteristics.
The synthesis of 7-Methoxy-2-methylquinolin-4-ol generally involves the methylation of 2-methylquinoline followed by hydroxylation at the 4-position. This process typically requires specific reaction conditions, including the use of catalysts and solvents to optimize yield and purity.
The molecular structure of 7-Methoxy-2-methylquinolin-4-ol features a quinoline backbone with a methoxy group at the seventh position and a hydroxyl group at the fourth position.
InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)VXLZVELXYBOECH-UHFFFAOYSA-NThese identifiers provide essential information for chemical databases and facilitate further research into its properties.
7-Methoxy-2-methylquinolin-4-ol can undergo various chemical reactions typical for quinoline derivatives:
Reactions involving this compound often require careful control of conditions such as temperature, pH, and concentration to achieve desired products efficiently.
The mechanism of action for 7-Methoxy-2-methylquinolin-4-ol involves its interaction with various biological targets:
7-Methoxy-2-methylquinolin-4-ol has diverse applications across various fields:
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: